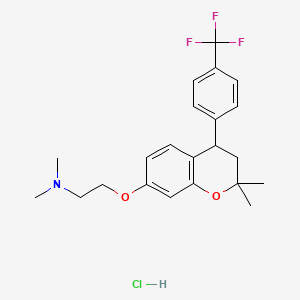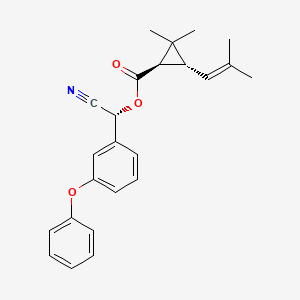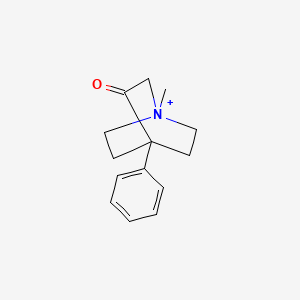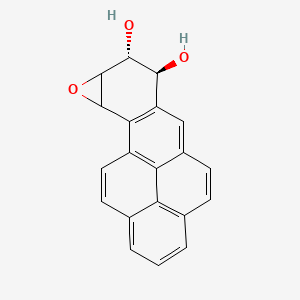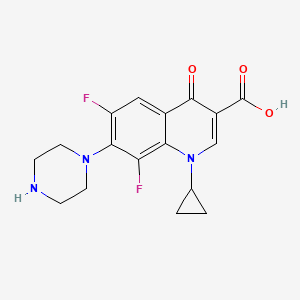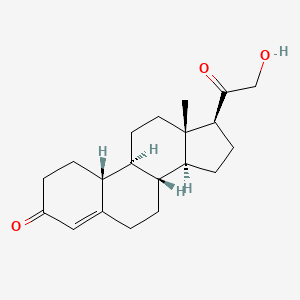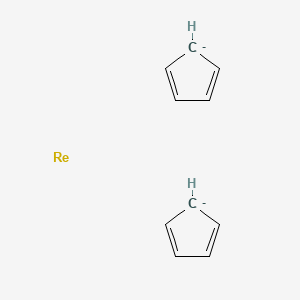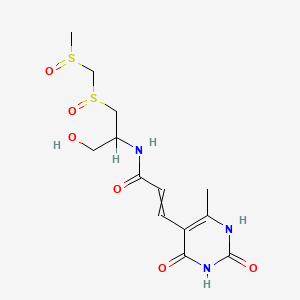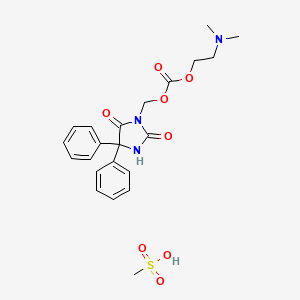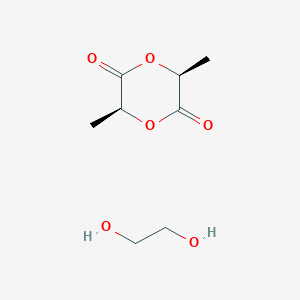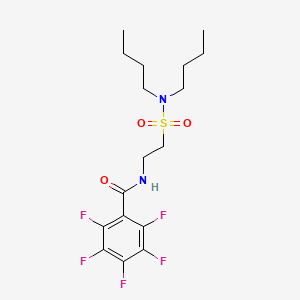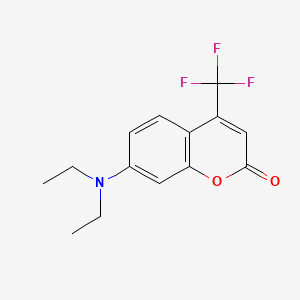
cumarina 481
Descripción general
Descripción
Coumarin 481 is a member of 7-aminocoumarins. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Química Medicinal
Las cumarinas tienen un potencial químico y farmacológico multifacético, enfatizando su importancia como derivados naturales versátiles en la química medicinal . Exhiben aplicaciones prometedoras en numerosos campos de la química medicinal, como enfermedades neurodegenerativas, cáncer e inflamación .
Propiedades antioxidantes
Las cumarinas abarcan propiedades antioxidantes , que pueden ayudar a neutralizar los radicales libres dañinos en el cuerpo, lo que potencialmente previene varios problemas de salud relacionados con el estrés oxidativo.
Propiedades anticonvulsivas
Las cumarinas también poseen propiedades anticonvulsivas , que podrían ser beneficiosas en el tratamiento de afecciones como la epilepsia y las convulsiones.
Propiedades antitumorales
Las propiedades antitumorales de las cumarinas las convierten en un posible candidato para el tratamiento del cáncer. Podrían utilizarse en el desarrollo de nuevos fármacos contra el cáncer.
Propiedades antiinflamatorias
Las cumarinas tienen propiedades antiinflamatorias , que podrían ser útiles en el tratamiento de afecciones caracterizadas por la inflamación, como la artritis y ciertas enfermedades autoinmunitarias.
Propiedades antimicrobianas
Las actividades antimicrobianas de las cumarinas podrían aprovecharse en el desarrollo de nuevos agentes antimicrobianos, lo que podría ser particularmente útil en la era de la creciente resistencia a los antibióticos.
Etiquetado fluorescente de biomoléculas
Las cumarinas como fluoróforos juegan un papel clave en el etiquetado fluorescente de biomoléculas . Esta propiedad es útil en diversas aplicaciones de investigación científica, incluida la imagen molecular y la química analítica .
Detección de iones metálicos
Las cumarinas se han utilizado en el desarrollo de quimiosensores fluorescentes para la detección de iones metálicos . Esta aplicación es crucial en el control del monitoreo ambiental y los procesos industriales .
Mecanismo De Acción
Target of Action
Coumarin 481, also known as 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- or 7-Diethylamino-4-(trifluoromethyl)coumarin, is a derivative of coumarin, a class of compounds that have shown promise in the development of novel anticancer drugs .
Mode of Action
For instance, some coumarin derivatives inhibit the active form of GPIIb/IIIa complex on the membrane of the platelets, thus inhibiting platelet aggregation . Other coumarins bind to the overactive PARP and break it to poly (ADP-ribose), which destroys mitochondria and releases apoptosis-inducing factor .
Biochemical Pathways
Coumarins originate from the phenylpropanoid pathway in higher plants . They play a crucial role in defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . The biosynthesis of coumarins involves multiple P450 enzymes . .
Pharmacokinetics
Coumarins in general undergo metabolism in the liver, where they are conjugated with glucuronic acid to form a more water-soluble compound that is readily excreted from the body in urine .
Result of Action
Coumarin derivatives have been associated with various biological and therapeutic properties, including anticancer effects . They have been found to decrease the side effects and increase the efficiency of cancer treatment .
Action Environment
The action of coumarin 481, like other coumarins, can be influenced by environmental factors. For instance, the fluorescence behavior of coumarins, which is used in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection, can be influenced by the solvent used . .
Propiedades
IUPAC Name |
7-(diethylamino)-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-3-18(4-2)9-5-6-10-11(14(15,16)17)8-13(19)20-12(10)7-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOXRDVWDLOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068358 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41934-47-8 | |
| Record name | 7-(Diethylamino)-4-(trifluoromethyl)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41934-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041934478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(diethylamino)-4-(trifluoromethyl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 35 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QDK53WNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


